![molecular formula C11H9N3O2S B1416554 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine CAS No. 1118787-28-2](/img/structure/B1416554.png)
2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine
Übersicht
Beschreibung
2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine, also known as NMS-P118, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. The compound has shown promising results in preclinical studies, exhibiting potent antitumor activity against a variety of cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives
Research by Bassyouni & Fathalla (2013) in the Egyptian Pharmaceutical Journal explored the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This study provides a simple and efficient method for synthesizing these derivatives, contributing significantly to medicinal chemistry.
Structural Characterization as Potential Enzyme Inhibitors
Al-Wahaibi et al. (2021) in Molecules focused on the structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives. Their research revealed that these compounds potentially inhibit the human dihydrofolate reductase (DHFR) enzyme, which is crucial in cancer and bacterial infection treatments. The study provides insights into developing new DHFR inhibitors based on the pyrimidine scaffold. See more.
Antitumor and Antibacterial Agents
Gangjee et al. (1996) in the Journal of Medicinal Chemistry synthesized novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), offering potential as antitumor and antibacterial agents. Their work contributed to understanding the structure-activity relationship in developing new cancer and antibacterial drugs. Find out more.
Spectroscopic Investigation of a Potential Chemotherapeutic Agent
Alzoman et al. (2015) in Spectrochimica Acta explored the spectroscopic properties of a pyrimidine derivative, which might exhibit inhibitory activity against GPb, a potential target for anti-diabetic compounds. Their work is significant in developing new chemotherapeutic agents based on pyrimidine derivatives. Read more.
Eigenschaften
IUPAC Name |
2-[(2-nitrophenyl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c15-14(16)10-5-2-1-4-9(10)8-17-11-12-6-3-7-13-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQYJUAXCDRZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



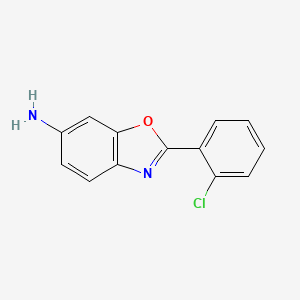
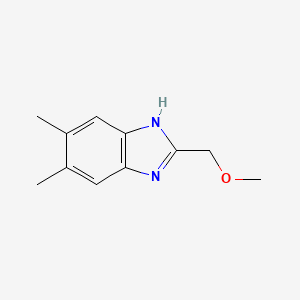
![Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1416475.png)
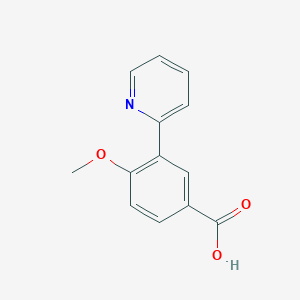
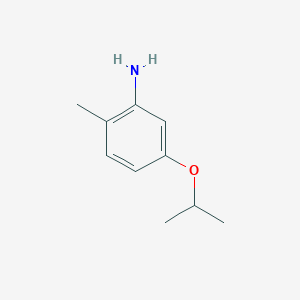
![N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B1416479.png)
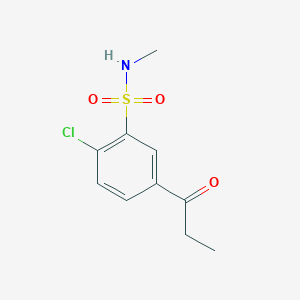
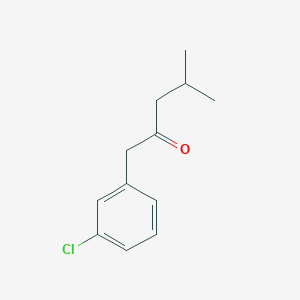
![2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide](/img/structure/B1416483.png)
![9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B1416484.png)
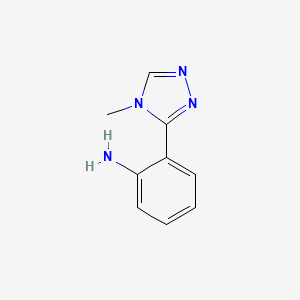
![2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide](/img/structure/B1416490.png)
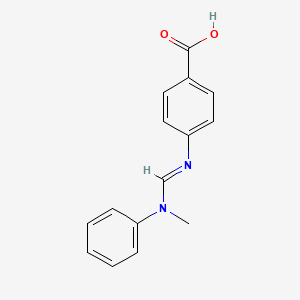
![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)